2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Overview
Description
2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a benzyl group, and a 4-methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step typically involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine core.
Introduction of the Benzyl and 4-Methylphenyl Groups: These groups are introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Attachment of the Sulfanyl and Acetamide Groups:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with other thienopyrimidine derivatives:
2-{[3-Allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide: This compound has a similar core structure but different substituents, which may result in different biological activities.
N-(3-Fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: Another similar compound with variations in the substituents and core structure.
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
2-[3-benzyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-7-9-16(10-8-14)17-12-28-20-19(17)21(27)25(11-15-5-3-2-4-6-15)22(24-20)29-13-18(23)26/h2-10,12H,11,13H2,1H3,(H2,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSRQIPETILYNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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